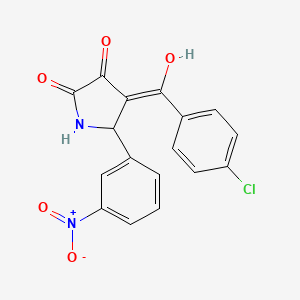

![molecular formula C17H16ClNO2 B5440264 1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5440264.png)

1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one, commonly known as Clomifene or Clomiphene, is a synthetic nonsteroidal drug that is used in the treatment of infertility in women. It is also used in the treatment of male infertility, oligospermia, and polycystic ovary syndrome.

Mechanism of Action

Clomifene works by blocking the negative feedback of estrogen on the hypothalamus, which results in an increase in the secretion of gonadotropin-releasing hormone (GnRH). This, in turn, leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, which stimulates ovulation in women and testosterone production in men.

Biochemical and Physiological Effects:

Clomifene has been shown to have a number of biochemical and physiological effects. In women, it increases the number of follicles that develop in the ovaries, which leads to an increase in the chance of ovulation. In men, it increases the production of testosterone, which can improve sperm count and motility. Clomifene has also been shown to have anti-estrogenic effects on the breast tissue, which can reduce the risk of breast cancer.

Advantages and Limitations for Lab Experiments

The advantages of using Clomifene in lab experiments include its ability to induce ovulation in women and increase testosterone production in men. It is also relatively easy to administer and has a low risk of side effects. However, the limitations of using Clomifene in lab experiments include the need for careful monitoring of ovulation and potential side effects such as ovarian hyperstimulation syndrome (OHSS) and multiple pregnancies.

Future Directions

There are several future directions for research on Clomifene. One area of interest is the development of new estrogen receptor modulators that have fewer side effects than Clomifene. Another area of research is the investigation of the effects of Clomifene on other reproductive disorders, such as endometriosis and uterine fibroids. Additionally, more research is needed to fully understand the long-term effects of Clomifene on fertility and overall health.

Conclusion:

In conclusion, Clomifene is a synthetic nonsteroidal drug that is widely used in scientific research to study the effects of estrogen receptor modulators on the female reproductive system. It is also used to investigate the role of estrogen in breast cancer and to study the effects of Clomifene on male fertility. Clomifene works by blocking the negative feedback of estrogen on the hypothalamus, which results in an increase in the secretion of GnRH, FSH, and LH. It has a number of biochemical and physiological effects, including inducing ovulation in women and increasing testosterone production in men. While there are advantages to using Clomifene in lab experiments, there are also limitations and potential side effects that need to be carefully monitored. Future research on Clomifene will focus on developing new estrogen receptor modulators and investigating the effects of Clomifene on other reproductive disorders.

Synthesis Methods

Clomifene is synthesized by the condensation of 4-chloroacetophenone and 2-aminophenol followed by the reaction with 2-methoxybenzyl chloride. The final product is obtained after recrystallization from ethanol.

Scientific Research Applications

Clomifene is widely used in scientific research to study the effects of estrogen receptor modulators on the female reproductive system. It is also used to investigate the role of estrogen in breast cancer and to study the effects of Clomifene on male fertility.

properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(2-methoxyanilino)but-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-12(19-15-5-3-4-6-17(15)21-2)11-16(20)13-7-9-14(18)10-8-13/h3-11,19H,1-2H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOZTGJERNIMFX-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B5440185.png)

![N-(5-bromo-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5440201.png)

![ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B5440209.png)

![1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5440216.png)

![2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5440217.png)

![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)

![5-(1-pyrrolidinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5440245.png)

![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5440248.png)

![N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)

![N,N-dimethyl-1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B5440266.png)

![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5440273.png)